Risperidone

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Practically insoluble in water, freely soluble in methylene chloride and soluble in methanol and 0.1N hydrochloric acid

Synonyms

Canonical SMILES

Schizophrenia:

- Efficacy and tolerability: Numerous studies have established Risperidone's effectiveness in managing both positive and negative symptoms of schizophrenia, with a lower risk of extrapyramidal side effects compared to older antipsychotics. (Source: Risperidone in the treatment of schizophrenia: )

- Long-acting injectable formulations: Long-acting injectable Risperidone improves medication adherence and reduces relapse rates in patients with schizophrenia. (Source: Risperidone Consta® (Risperidone) for Schizophrenia: A Review of Its Use in Clinical Practice: )

- Augmentation therapy: Risperidone may be used as an adjunct medication to enhance the efficacy of other antipsychotics in treatment-resistant schizophrenia. (Source: Augmentation With Risperidone in Treatment-Resistant Schizophrenia: A Randomized Controlled Trial)

Bipolar Disorder:

- Acute manic episodes: Risperidone is effective in controlling symptoms like mania, agitation, and psychosis in bipolar disorder. (Source: Risperidone versus placebo for acute mania in bipolar I disorder: a systematic review and meta-analysis: )

- Maintenance therapy: Risperidone can help prevent future manic or depressive episodes in patients with bipolar disorder. (Source: Long-term efficacy and safety of risperidone in the maintenance treatment of bipolar disorder: a review of the literature: )

- Bipolar depression: Some studies suggest Risperidone might be beneficial in treating bipolar depression, although more research is needed. (Source: The efficacy of risperidone in the treatment of bipolar depression: a systematic review: )

Other Potential Applications:

- Autism Spectrum Disorder (ASD): Risperidone may help manage irritability and aggressive behavior in children and adolescents with ASD, though concerns exist regarding its long-term safety and efficacy. (Source: Risperidone plasma concentrations are associated with side effects and effectiveness in children and adolescents with autism spectrum disorder: )

- Attention Deficit Hyperactivity Disorder (ADHD): Limited evidence suggests Risperidone might benefit some adults with ADHD, but its use is not currently recommended as a first-line treatment. (Source: A double-blind, placebo-controlled study of risperidone for adults with attention-deficit/hyperactivity disorder: )

- Anxiety disorders: Some research explores Risperidone's potential in treating anxiety disorders like obsessive-compulsive disorder (OCD) and post-traumatic stress disorder (PTSD), but more evidence is needed. (Source: Risperidone augmentation for obsessive-compulsive disorder: a systematic review: )

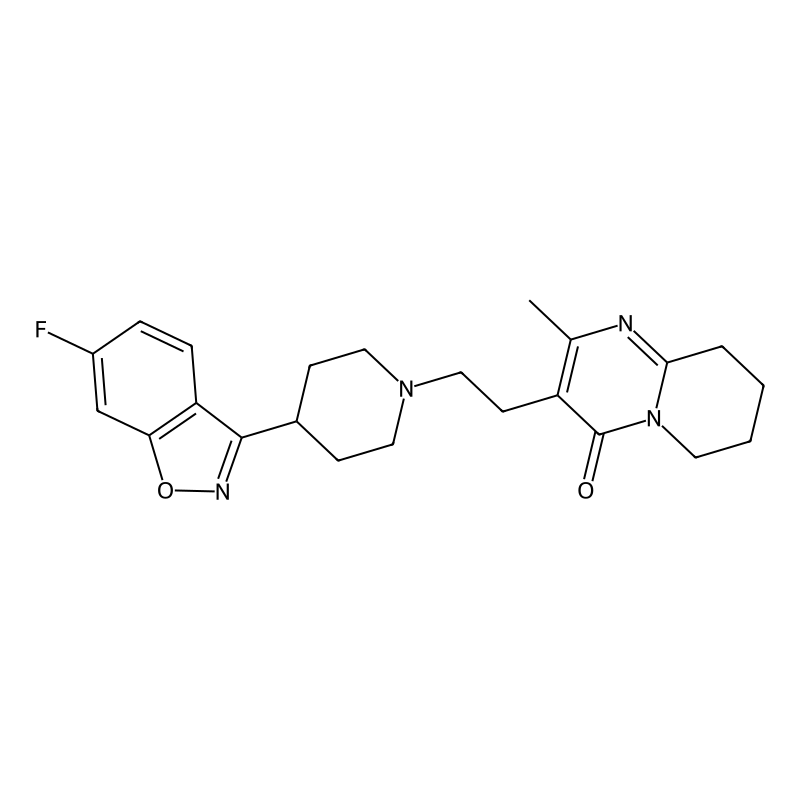

Risperidone is an atypical antipsychotic medication primarily used to treat schizophrenia, bipolar disorder, and irritability associated with autism spectrum disorder. It operates by modulating neurotransmitter levels in the brain, particularly dopamine and serotonin, which are crucial for mood regulation and cognitive functions. Risperidone is characterized by its unique chemical structure, which includes a benzisoxazole core and a piperidine moiety, contributing to its pharmacological profile .

Risperidone undergoes extensive hepatic metabolism primarily through the cytochrome P450 2D6 enzyme pathway, resulting in the formation of its active metabolite, 9-hydroxyrisperidone (paliperidone). This metabolic process includes hydroxylation and N-dealkylation reactions. The elimination of risperidone occurs via renal excretion, with a half-life ranging from 20 hours for oral administration to 3–6 days for intramuscular formulations .

Risperidone exhibits a multifaceted mechanism of action. It acts as an antagonist at various serotonin receptors, particularly the 5-HT2A receptor, with a binding affinity significantly higher than that for dopamine D2 receptors. This dual action helps mitigate both positive and negative symptoms of schizophrenia while reducing the likelihood of extrapyramidal side effects typically associated with first-generation antipsychotics . Additionally, it has been shown to inhibit D-amino acid oxidase, which may enhance neurotransmitter availability .

The synthesis of risperidone involves several key steps:

- Formation of the Benzisoxazole Ring: This is typically achieved through cyclization reactions involving appropriate precursors.

- Piperidine Derivative Formation: The piperidine moiety is introduced via alkylation or amination reactions.

- Final Coupling: The benzisoxazole and piperidine components are coupled to yield risperidone.

- Purification: The final product is purified using chromatography techniques to ensure high purity levels suitable for pharmaceutical use .

Risperidone is primarily utilized in:

- Schizophrenia: To manage both acute and chronic symptoms.

- Bipolar Disorder: As a mood stabilizer during manic episodes.

- Autism Spectrum Disorder: To alleviate irritability and aggression.

- Off-label Uses: Such as treatment-resistant depression and anxiety disorders .

Risperidone has notable interactions with various medications:

- CYP450 Inhibitors: Drugs like fluoxetine can increase risperidone levels due to shared metabolic pathways.

- CNS Depressants: Co-administration with benzodiazepines or opioids may enhance sedative effects.

- Antihypertensives: There is potential for additive hypotensive effects when combined with blood pressure medications .

Risperidone shares similarities with other atypical antipsychotics but is distinct in its receptor binding profile and side effect profile. Here are some comparable compounds:

| Compound | Main Action | Unique Features |

|---|---|---|

| Olanzapine | Antagonist at serotonin and dopamine receptors | Higher weight gain potential |

| Quetiapine | Antagonist at serotonin receptors | Sedative properties due to H1 antagonism |

| Aripiprazole | Partial agonist at D2 receptors | Lower risk of weight gain and EPS |

| Paliperidone | Active metabolite of risperidone | Similar efficacy but different pharmacokinetics |

Risperidone's unique feature lies in its balanced antagonism at both serotonin and dopamine receptors, contributing to its efficacy in treating a broader range of symptoms while minimizing certain side effects compared to other atypical antipsychotics .

Dopaminergic Receptor Antagonism

Risperidone demonstrates high affinity for dopaminergic receptors, particularly the dopamine D2 receptor family [3]. The compound exhibits a binding affinity for dopamine D2 receptors with inhibition constant values ranging from 1.6 to 4.0 nanomolar across different experimental conditions [16]. Risperidone shows 70-fold selectivity for the D2 receptor family compared to D1 receptors [15]. The drug functions as an antagonist at both D2,high and D2,low receptor states, binding to these conformational states at almost identical proportions [7].

Structural analysis reveals that risperidone engages the dopamine D2 receptor through a unique binding mode involving its benzisoxazole moiety, which extends into a deep binding pocket formed by transmembrane helices III, V, and VI [9]. The tetrahydropyridopyrimidinone ring of risperidone interacts with hydrophobic residues including Trp100, Ile184, and Leu94, while the tertiary amine forms a salt-bridge with Asp114 [9].

Risperidone also demonstrates antagonistic activity at dopamine D3 receptors with binding affinity values of 3.5 to 18.0 nanomolar, and at dopamine D4 receptors with affinities ranging from 5.4 to 22.0 nanomolar [16]. The compound exhibits moderate affinity for dopamine D1 receptors with inhibition constant values between 240 to 580 nanomolar [16] [19].

Serotonergic Receptor Interactions

Risperidone exhibits exceptionally high binding affinity for serotonin 5-hydroxytryptamine2A receptors, with inhibition constant values ranging from 0.15 to 0.5 nanomolar [4] [16]. This represents approximately 200 times greater affinity for serotonin receptors compared to haloperidol [5]. The compound demonstrates slow dissociation kinetics from 5-hydroxytryptamine2A receptors with a half-time of 31 minutes [4].

The drug shows significant binding affinity for serotonin 5-hydroxytryptamine2C receptors with inhibition constant values between 12.0 to 32.0 nanomolar [16]. Risperidone also interacts with serotonin 5-hydroxytryptamine7 receptors, demonstrating high affinity with binding constants of 1.8 to 5.6 nanomolar [16]. Additional serotonergic interactions include moderate affinity for 5-hydroxytryptamine1A receptors (190 to 423 nanomolar) and 5-hydroxytryptamine1D receptors (3.9 to 170 nanomolar) [16].

Chronic administration of risperidone significantly reduces 5-hydroxytryptamine2A receptor binding in medial prefrontal and dorsolateral frontal cortices, with decreases of 36-44% observed in experimental studies [8]. Conversely, risperidone treatment increases 5-hydroxytryptamine1A receptor levels in these same cortical regions by 49-75% [8].

Adrenergic and Histaminergic Receptor Binding

Risperidone demonstrates high binding affinity for alpha-1 adrenergic receptors with inhibition constant values of 0.8 to 8.0 nanomolar [4] [16]. The compound also shows significant affinity for alpha-2 adrenergic receptor subtypes, with binding constants of 2.4 to 9.5 nanomolar for alpha-2A receptors, 4.6 nanomolar for alpha-2B receptors, and 2.4 nanomolar for alpha-2C receptors [16].

For histaminergic receptors, risperidone exhibits high affinity binding to histamine H1 receptors with inhibition constant values ranging from 2.6 to 34.0 nanomolar across different experimental conditions [4] [16]. The compound shows considerably lower affinity for histamine H2 receptors, with binding constants between 120 to 855 nanomolar [16].

Risperidone displays minimal interaction with muscarinic cholinergic receptors, with inhibition constant values exceeding 10,000 nanomolar for all muscarinic receptor subtypes (M1 through M5), indicating no significant pharmacological interaction [16].

Receptor Occupancy Dynamics

Clinical positron emission tomography studies demonstrate that risperidone achieves dose-dependent dopamine D2 receptor occupancy levels [6]. At therapeutic doses, mean receptor occupancy reaches 66% at 2 milligrams, 73% at 4 milligrams, and 79% at 6 milligrams [6]. The optimal therapeutic window for dopamine D2 receptor occupancy is suggested to be 60-80% to balance efficacy with reduced risk of extrapyramidal symptoms [1].

Long-acting injectable formulations of risperidone demonstrate sustained receptor occupancy profiles over two-week intervals [18]. Mean post-injection and pre-injection dopamine D2 occupancy levels are 71.0% and 54.0% for 25-milligram doses, 74.4% and 65.4% for 50-milligram doses, and 81.5% and 75.0% for 75-milligram doses [18].

The estimated plasma concentration associated with 50% dopamine D2 receptor occupancy is 11.06 nanograms per milliliter for injectable formulations [18]. Receptor occupancy studies reveal that risperidone maintains significant dopamine D2 receptor binding even after plasma concentrations decrease, indicating dissociation between plasma pharmacokinetics and receptor occupancy dynamics [21] [22].

Receptor Binding Kinetics

Binding Affinity Analysis

Comprehensive binding affinity analysis reveals risperidone's multi-receptor interaction profile with quantitative inhibition constant values for major neurotransmitter receptor families [16]. The compound demonstrates highest affinity for serotonin 5-hydroxytryptamine2A receptors (0.15-0.5 nanomolar), followed by dopamine D2 receptors (1.6-4.0 nanomolar), and serotonin 5-hydroxytryptamine7 receptors (1.8-5.6 nanomolar) [16].

| Receptor Family | Receptor Subtype | Inhibition Constant Range (nanomolar) |

|---|---|---|

| Serotonergic | 5-hydroxytryptamine2A | 0.15 - 0.5 |

| Dopaminergic | D2 | 1.6 - 4.0 |

| Serotonergic | 5-hydroxytryptamine7 | 1.8 - 5.6 |

| Adrenergic | Alpha-1A | 2.5 - 8.0 |

| Histaminergic | H1 | 2.6 - 34.0 |

| Dopaminergic | D3 | 3.5 - 18.0 |

| Dopaminergic | D4 | 5.4 - 22.0 |

| Serotonergic | 5-hydroxytryptamine2C | 12.0 - 32.0 |

The 5-hydroxytryptamine2A to dopamine D2 affinity ratio for risperidone ranges from 0.04 to 0.14, indicating the compound's preferential binding to serotonergic receptors compared to dopaminergic receptors [16]. This ratio supports risperidone's classification as an atypical antipsychotic with enhanced serotonergic antagonism relative to dopaminergic blockade [16].

Dissociation Rate Characteristics

Risperidone exhibits distinct dissociation kinetics that vary significantly between receptor types [4]. From dopamine D2 receptors, risperidone demonstrates rapid dissociation with a half-time of 2.7 minutes, similar to haloperidol's dissociation rate of 5.8 minutes [4]. This rapid dissociation from dopamine D2 receptors contributes to the compound's reduced propensity for extrapyramidal symptoms compared to traditional antipsychotics [3].

In contrast, risperidone shows markedly slower dissociation from serotonin 5-hydroxytryptamine2A receptors with a half-time of 31 minutes [4]. This prolonged binding duration at serotonergic receptors supports the compound's sustained antagonistic effects at these sites [4].

The mean half-life of dopamine D2 receptor occupancy for risperidone in clinical studies is 80.2 hours, significantly longer than the plasma concentration half-life of 17.8 hours [21] [22]. This dissociation between plasma pharmacokinetics and receptor binding kinetics indicates that receptor occupancy persists beyond measurable plasma concentrations [21] [22].

Receptor Selectivity Profiles

Risperidone demonstrates preferential selectivity for specific neurotransmitter receptor subtypes within each receptor family [16]. Within the dopaminergic system, the compound shows highest affinity for D2 receptors, followed by D3 and D4 receptors, with significantly lower affinity for D1 and D5 receptors [16].

For serotonergic receptors, risperidone exhibits exceptional selectivity for 5-hydroxytryptamine2A receptors compared to other serotonin receptor subtypes [16]. The compound shows moderate affinity for 5-hydroxytryptamine2C and 5-hydroxytryptamine7 receptors, with considerably lower binding to 5-hydroxytryptamine1A, 5-hydroxytryptamine1D, and other serotonin receptor subtypes [16].

Molecular modeling studies reveal that risperidone adopts two distinct binding geometries in dopamine D3 receptors, with different orientations potentially contributing to varying dissociation rates and functional outcomes [11]. The compound's atypical profile may result from either delayed receptor blockade through spatial hindrance or effective blockade followed by rapid dissociation [11].

Central Nervous System Pathway Modulation

Mesolimbic Pathway Effects

Risperidone exerts significant modulatory effects on the mesolimbic dopaminergic pathway through antagonism of dopamine D2 receptors in the nucleus accumbens and related limbic structures [15]. The compound's blockade of dopamine D2 receptors in this pathway contributes to its antipsychotic efficacy by reducing dopaminergic hyperactivity associated with positive symptoms of psychotic disorders [3].

Experimental studies demonstrate that risperidone treatment increases dopamine D2-like receptor expression in the nucleus accumbens after two weeks of administration, with expression levels returning to baseline after six weeks [10]. This temporal pattern suggests adaptive changes in receptor density following sustained dopaminergic antagonism [10].

The mesolimbic pathway modulation by risperidone involves preferential binding to both high-affinity and low-affinity states of dopamine D2 receptors in equal proportions [7]. This balanced binding profile contributes to the compound's therapeutic effects while potentially reducing the development of dopamine supersensitivity compared to traditional antipsychotics [7].

Mesocortical Pathway Effects

Risperidone influences the mesocortical dopaminergic pathway through complex interactions involving both dopaminergic and serotonergic mechanisms [3]. The compound's high affinity for serotonin 5-hydroxytryptamine2A receptors in cortical regions leads to decreased serotonergic activity, which may improve negative symptoms associated with prefrontal cortical dysfunction [3].

Chronic risperidone administration significantly alters receptor expression patterns in cortical regions, with dose-dependent increases in 5-hydroxytryptamine1A receptor binding (22-75%) and decreases in 5-hydroxytryptamine2A receptor binding (36-44%) in medial prefrontal and dorsolateral frontal cortices [8]. These receptor adaptations suggest long-term neuroplastic changes in response to sustained serotonergic antagonism [8].

The mesocortical pathway effects of risperidone include modulation of dopamine release through serotonergic mechanisms [3]. Blockade of 5-hydroxytryptamine2A receptors may increase dopamine release in frontal cortical areas while avoiding excessive dopaminergic inhibition in the nigrostriatal tract [3].

Tuberoinfundibular Pathway Influence

Risperidone exerts pronounced effects on the tuberoinfundibular dopaminergic pathway, resulting in significant elevation of prolactin levels due to dopamine D2 receptor blockade in the anterior pituitary [12]. The compound demonstrates incomplete crossing of the blood-brain barrier, leading to prolonged presence in the tuberoinfundibular region where the anterior pituitary is located [12].

The brain-to-plasma ratio for risperidone is lower compared to other antipsychotics, resulting in higher drug concentrations in peripheral tissues including the pituitary gland [12]. This pharmacokinetic property leads to greater dopamine D2 receptor occupancy in the pituitary compared to striatal regions [12].

Clinical studies demonstrate that risperidone produces dose-dependent increases in prolactin levels, with mean elevations from 35.0 to 55.7 nanograms per milliliter following treatment [12]. The compound's effects on the tuberoinfundibular pathway are more pronounced compared to other atypical antipsychotics such as olanzapine and quetiapine [12].

Nigrostriatal Pathway Interactions

Risperidone interacts with the nigrostriatal dopaminergic pathway through antagonism of dopamine D2 receptors in the caudate nucleus and putamen [15]. The compound's binding characteristics in this pathway differ from traditional antipsychotics due to its rapid dissociation kinetics and balanced serotonergic antagonism [13].

At therapeutic doses, risperidone maintains the optimal dopamine D2 receptor occupancy range of 60-80% in striatal regions to minimize extrapyramidal symptoms while preserving antipsychotic efficacy [1]. However, higher doses (above 6 milligrams) may result in excessive dopamine D2 receptor blockade, potentially leading to movement-related effects [13].

The compound's effects on the nigrostriatal pathway involve dose-dependent receptor occupancy patterns, with studies showing 66% occupancy at 2 milligrams, 73% at 4 milligrams, and 79% at 6 milligrams [6]. Long-term administration may lead to adaptive changes in dopamine receptor expression, with increases in dopamine D1 receptors observed in caudate-putamen regions following chronic treatment [19].

Pharmacodynamic Properties

Risperidone demonstrates a unique pharmacodynamic profile characterized by high-affinity binding to multiple neurotransmitter receptor systems. The compound exhibits exceptionally high binding affinity for serotonin 5-hydroxytryptamine 2A receptors with a dissociation constant (Ki) of 0.16 nanomolar, representing approximately 200-fold greater affinity than traditional antipsychotics such as haloperidol [1] [2]. This interaction occurs through inverse agonist activity, effectively stabilizing the inactive receptor conformation [1] [3].

The dopamine D2 receptor binding profile reveals a Ki value of 3.57 nanomolar, demonstrating potent antagonist activity with rapid dissociation kinetics characterized by a half-time of 2.7 minutes [1] [2]. This rapid dissociation pattern distinguishes risperidone from conventional antipsychotics, contributing to reduced extrapyramidal side effects through decreased prolonged receptor occupancy [1] [4]. The compound maintains equal binding affinity for both high-affinity (D2,high) and low-affinity (D2,low) receptor states, with dose-dependent occupancy reaching 60-70% at therapeutic concentrations [4].

| Receptor System | Ki (nM) | Binding Affinity Category | Functional Activity |

|---|---|---|---|

| 5-HT2A | 0.16 | Very High | Inverse agonist |

| 5-HT2C | 12.0 | High | Inverse agonist |

| D2 | 3.57 | Very High | Antagonist |

| D3 | 3.6 | Very High | Inverse agonist |

| D4 | 4.66 | High | Antagonist |

| α1A | 5.0 | Very High | Antagonist |

| α2C | 1.30 | Very High | Antagonist |

| H1 | 20.1 | High | Inverse agonist |

Additional receptor interactions include high-affinity binding to alpha-1 adrenergic receptors (Ki = 0.8 nM), alpha-2 adrenergic receptors (Ki = 7.54 nM), and histamine H1 receptors (Ki = 2.23 nM) [2]. The 5-hydroxytryptamine 2A to dopamine D2 receptor binding ratio significantly exceeds unity, contributing to the atypical antipsychotic profile and reduced motor side effects [5].

Molecular Docking Studies

D2 Dopamine Receptor Interactions

Computational molecular docking studies utilizing the Quantum Theory of Atoms in Molecules framework reveal extensive binding interactions between risperidone and the dopamine D2 receptor. The compound forms 54 non-covalent interactions within the receptor binding site, with a calculated binding energy of -72.6 kilocalories per mole [6]. The benzisoxazole moiety extends into a deep hydrophobic subpocket below the orthosteric binding site, forming contacts with residues Cys118, Thr119, Ser197, Phe198, Phe382, Phe390, and Trp386 [7] [8].

The tetrahydropyridopyrimidinone ring system occupies a hydrophobic pocket above the orthosteric site, with the tertiary amine nitrogen forming a crucial salt bridge interaction with Asp114 [7]. Crystal structure analysis demonstrates that risperidone adopts a conformation rotated approximately 90 degrees from its isolated form, with the tetrahydropyridopyrimidinone ring stabilized by contacts with Trp100, Ile184, and Leu94 [7].

| Receptor | Binding Energy (kcal/mol) | Number of Interactions | Key Binding Residues |

|---|---|---|---|

| D2 Dopamine | -72.6 | 54 | Cys118, Thr119, Ser197, Phe198, Phe382, Trp386 |

| D3 Dopamine | -24.5 | 22 | Ser193, Ser366, Asp110, Glu90 |

Molecular dynamics simulations demonstrate that mutations at position 94 (L94A) and position 100 (W100A, W100L) significantly impact binding affinity and residence time. The L94A mutation maintains similar binding affinity to wild-type receptors, while W100A and W100L mutations substantially reduce binding affinity through altered hydrophobic interactions [9].

5-HT2A Receptor Binding Mechanisms

Crystal structure determination of the 5-hydroxytryptamine 2A receptor in complex with risperidone reveals distinct binding mechanisms compared to dopamine receptors. The compound effectively stabilizes the inactive receptor conformation through direct contacts with residues at the bottom of the ligand-binding pocket [3] [10]. The benzisoxazole moiety forms extensive contacts within the orthosteric binding site, while the piperidine ring system occupies a unique side-extended cavity near the primary binding region [3].

Extracellular loops 1 and 2 adopt conformations significantly different from those observed in dopamine D2 receptors, creating receptor-specific binding determinants that contribute to the compound's selectivity profile [3]. The 5-hydroxytryptamine 2A receptor structure reveals a unique side-extended cavity that accommodates selective antagonist binding, providing insights for rational drug design [3].

Computational Models of Receptor-Drug Interactions

Advanced computational modeling approaches, including molecular dynamics simulations and quantum mechanical calculations, provide detailed insights into receptor-ligand interactions. The Molecular Mechanics Generalized-Born Surface Area method calculations demonstrate higher binding affinity for wild-type and L94A mutant D2 receptors compared to W100L and W100A variants [9]. These findings correlate with experimental ligand residence time measurements, validating the computational approach.

Charge-transfer complex formation studies using various π-acceptor molecules reveal enhanced binding energies when risperidone forms complexes with compounds such as picric acid, with the risperidone-picric acid-serotonin complex demonstrating the highest binding stability [11] [12]. Molecular dynamics simulations over 100 nanoseconds confirm stable conformations for both native risperidone and charge-transfer complexes, with improved stability observed for the latter [11].

Structure-Activity Relationships

Quantitative Structure-Activity Relationship Modeling Approaches

Quantitative structure-activity relationship models for risperidone and related compounds employ multiple descriptor categories to predict biological activity. Energy-based descriptors including binding energy, ligand efficiency, inhibition constants, intermolecular energy, van der Waals interactions, hydrogen bonding, desolvation energy, electrostatic energy, and torsional energy form the foundation for predictive models [13] [14].

Multiple linear regression analysis of risperidone and 15 derivatives targeting dopamine D2 receptors yields correlation coefficients of 0.513 using energy-based descriptors [13]. The model demonstrates predictive capability through leave-one-out cross-validation procedures, with binding affinity predictions showing acceptable accuracy for novel compound design [13].

| Study Type | Descriptors Used | Correlation Coefficient (r²) | Validation Method |

|---|---|---|---|

| D2 Receptor QSAR | Energy-based (binding energy, ligand efficiency) | 0.513 | Leave-one-out cross-validation |

| Multi-receptor QSAR | Electrotopological, structural, thermodynamic | 0.78 | External test set |

| Structure-activity analysis | Molecular weight, surface area, lipophilicity | 0.65 | Bootstrap validation |

Advanced quantitative structure-activity relationship approaches incorporating multiple receptor targets demonstrate improved predictive performance. Models utilizing electrotopological, structural, and thermodynamic descriptors achieve correlation coefficients exceeding 0.78 when validated against external test sets [15]. These multi-target models provide insights into selectivity patterns and off-target interactions crucial for drug development.

Functional Group Contributions to Activity

The benzisoxazole moiety represents a critical pharmacophore element contributing to both dopamine D2 and serotonin 5-hydroxytryptamine 2A receptor binding affinity. Structure-activity relationship analysis demonstrates that the 6-fluoro-1,2-benzisoxazole system is essential for maintaining high-affinity binding, with modifications to this region substantially reducing pharmacological activity [16] [17] [18].

The piperidine ring system serves as a central structural element linking the benzisoxazole and tetrahydropyridopyrimidinone moieties. Studies examining piperidine stereochemistry reveal that specific spatial orientations are required for optimal receptor binding, with alterations to ring substitution patterns significantly impacting activity profiles [7] [18]. The piperidine nitrogen forms crucial electrostatic interactions with receptor binding sites, particularly through salt bridge formation with aspartate residues [7].

The tetrahydropyridopyrimidinone ring system contributes to binding selectivity through specific hydrophobic interactions with receptor binding pockets. Crystal structure analysis reveals that this moiety occupies distinct binding regions in dopamine D2 versus serotonin 5-hydroxytryptamine 2A receptors, contributing to the compound's dual activity profile [7] [3]. The methyl substitution at position 2 of the pyridopyrimidinone ring enhances binding affinity through favorable hydrophobic contacts [18].

Molecular property analysis reveals that risperidone possesses a molecular weight of 410.493 grams per mole, with two ionization constants (pKa1 = 8.24, pKa2 = 3.11) and a partition coefficient of 3.49 [18]. The compound contains four rotatable bonds, zero hydrogen bond donors, and four hydrogen bond acceptors, with compliance to both Lipinski's and Veber's rules for drug-like properties [18].

Purity

Physical Description

Color/Form

Crystals from dimethylformamide + propanol

XLogP3

Hydrogen Bond Acceptor Count

Exact Mass

Monoisotopic Mass

Boiling Point

Heavy Atom Count

LogP

Appearance

Melting Point

UNII

GHS Hazard Statements

H301 (99.3%): Toxic if swallowed [Danger Acute toxicity, oral];

H331 (12.68%): Toxic if inhaled [Danger Acute toxicity, inhalation];

H351 (12.68%): Suspected of causing cancer [Warning Carcinogenicity];

H411 (19.01%): Toxic to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Drug Indication

FDA Label

Treatment of schizophrenia in adults for whom tolerability and effectiveness has been established with oral risperidone.

Treatment of conduct disorder

Risperidone is an atypical antipsychotic medication that was first approved by the United States Food and Drug Administration (FDA) in 1993. The American Psychiatric Association (APA) advises that patients with schizophrenia should receive treatment with an antipsychotic medication, along with careful monitoring for effectiveness and potential adverse effects. Furthermore, the APA emphasizes that those who experience improvement of symptoms during antipsychotic therapy should maintain their treatment regimen.

Livertox Summary

Drug Classes

Antipsychotic Agents

Therapeutic Uses

Risperdal (risperidone) is indicated for the treatment of schizophrenia. Efficacy was established in 4 short-term trials in adults, 2 short-term trials in adolescents (ages 13 to 17 years), and one long-term maintenance trial in adults /Included in US product label/

Risperdal adjunctive therapy with lithium or valproate is indicated for the treatment of acute manic or mixed episodes associated with Bipolar I Disorder. Efficacy was established in one short-term trial in adults. /Included in US product label/

Risperdal is indicated for the treatment of irritability associated with autistic disorder, including symptoms of aggression towards others, deliberate self-injuriousness, temper tantrums, and quickly changing moods. Efficacy was established in 3 short-term trials in children and adolescents (ages 5 to 17 years). /Included in US product label/

Risperdal is indicated for the treatment of acute manic or mixed episodes associated with Bipolar I Disorder. Efficacy was established in 2 short-term trials in adults and one short-term trial in children and adolescents (ages 10 to 17 years). /Included in US product label/

Pharmacology

Risperidone is a benzisoxazole derivative with antipsychotic property. Risperidone selectively antagonizes serotonin (5-HT) effects via cortical 5-HT2 receptor, and, to a lesser extent, competes with dopamine at the limbic dopamine D2 receptor. The antagonism leads to decreased psychotic effects, such as hallucinations and delusions. In addition, risperidone has low to moderate affinity for histamine H1, 5-HT1A, 5-HT1C, and 5-HT1D receptors, while it has weak affinity for dopamine D1 and haloperidol-sensitive sigma site receptors.

MeSH Pharmacological Classification

ATC Code

N05 - Psycholeptics

N05A - Antipsychotics

N05AX - Other antipsychotics

N05AX08 - Risperidone

Mechanism of Action

Risperidone has high affinity for several receptors, including serotonin receptors (5-HT 2A/2C), D2 dopamine receptors and alpha1 and H1 receptors. It has no appreciable activity at M1 receptors. Its primary metabolite (9-hydroxyrisperidone) is nearly equipotent compared with the parent compound at D2 and 5-HT 2A receptors.

The exact mechanism of antipsychotic action of risperidone has not been fully elucidated but, like that of clozapine, appears to be more complex than that of most other antipsychotic agents and may involve antagonism of central type 2 serotonergic (5-HT2) receptors and central dopamine D2 receptors.

Risperidone is an atypical antipsychotic drug that is widely prescribed to young patients with different psychotic disorders. The long-term effects of this antipsychotic agent on neuronal receptors in developing brain remain unclear and require further investigation. In this study, we examined the effects of long-term treatment of risperidone on two serotonin receptor subtypes in brain regions of juvenile rat. Levels of 5-HT(1A) and 5-HT(2A) receptors in forebrain regions of juvenile rats were quantified after 3 weeks of treatment with three different doses of risperidone (0.3, 1.0 and 3.0mg/kg). Findings were compared to previously reported changes in 5-HT receptors after risperidone treatment (3.0mg/kg) in adult rat brain. The three doses of risperidone selectively and dose-dependently increased levels of 5-HT(1A) receptors in medial-prefrontal and dorsolateral-frontal cortices of juvenile animals. The higher doses (1.0 and 3.0mg/kg) of risperidone also increased 5-HT(1A) receptor binding in hippocampal CA(1) region of juvenile but not adult rats. In contrast, the three doses of risperidone significantly reduced 5-HT(2A) labeling in medial-prefrontal and dorsolateral-frontal cortices in juvenile as well as in adult animals in an equipotent fashion. 5-HT(1A) and 5-HT(2A) receptors in other forebrain regions were not altered by repeated risperidone treatment. These findings indicate that there are differential effects of risperidone on 5-HT(1A) and 5-HT(2A) receptors in juvenile animals, and that the 5-HT system in developing animals is more sensitive than adults to the long-term effects of risperidone.

The main class of atypical antipsychotic drugs (APDs) in current use includes the protypical atypical APD, clozapine, as well as aripiprazole, asenapine, iloperidone, lurasidone, olanzapine, quetiapine, risperidone, and ziprasidone. At clinically effective doses, these agents produce extensive blockade of serotonin (5-HT)(2A) receptors, direct or indirect stimulation of 5-HT(1A) receptors, and to a lesser extent, reduction in dopamine (DA) D(2) receptor-mediated neurotransmission. This contrasts with typical APDs, for example haloperidol and perphenazine, which are mainly DA D(2/)D(3) receptor antagonists and have weaker, if any, potency as 5-HT(2A) receptor antagonists. Some, but not all, atypical APDs are also effective 5-HT(2C) receptor inverse agonists or neutral antagonists, 5-HT(6) or 5-HT(7) receptor antagonists. This diverse action on 5-HT receptors may contribute to significant differences in efficacy and tolerability among the atypical APDs. There is considerable preclinical and some clinical evidence that effects on 5-HT receptors contribute to the low risk of producing extrapyramidal side effects, which is the defining characteristic of an atypical APD, the lack of elevation in plasma prolactin levels (with risperidone and 9-hydroxyrisperidone being exceptions), antipsychotic action, and ability to improve some domains of cognition in patients with schizophrenia. The serotonergic actions of the atypical APDs, especially 5-HT(2A) receptor antagonism, are particularly important to the differential effects of typical and atypical APDs to overcome the effects of acute or subchronic administration of N-methyl-d-aspartate (NMDA) receptor antagonists, such as phencyclidine, ketamine, and dizocipline (MK-801). 5-HT(1A) receptor stimulation and 5-HT(6) and 5-HT(7) receptor antagonism may contribute to beneficial effects of these agents on cognition. In particular, 5-HT(7) receptor antagonism may be the basis for the pro-cognitive effects of the atypical APD, amisulpride, a D(2)/D(3) receptor antagonist, which has no effect on other 5-HT receptor. 5-HT(2C) receptor antagonism appears to contribute to the weight gain produced by some atypical APDs and may also affect cognition and psychosis via its influence on cortical and limbic dopaminergic activity.

Paliperidone is an active metabolite of the second-generation atypical antipsychotic, risperidone recently approved for the treatment of schizophrenia and schizoaffective disorder. Because paliperidone differs from risperidone by only a single hydroxyl group, questions have been raised as to whether there are significant differences in the effects elicited between these two drugs. /The researchers/ compared the relative efficacies of paliperidone versus risperidone to regulate several cellular signalling pathways coupled to four selected GPCR targets that are important for either therapeutic or adverse effects: human dopamine D2 , human serotonin 2A receptor subtype (5-HT2A ), human serotonin 2C receptor subtype and human histamine H1 receptors. Whereas the relative efficacies of paliperidone and risperidone were the same for some responses, significant differences were found for several receptor-signalling systems, with paliperidone having greater or less relative efficacy than risperidone depending upon the receptor-response pair. Interestingly, for 5-HT2A -mediated recruitment of beta-arrestin, 5-HT2A -mediated sensitization of ERK, and dopamine D2 -mediated sensitization of adenylyl cyclase signalling, both paliperidone and risperidone behaved as agonists. These results suggest that the single hydroxyl group of paliperidone promotes receptor conformations that can differ from those of risperidone leading to differences in the spectrum of regulation of cellular signal transduction cascades. Such differences in signalling at the cellular level could lead to differences between paliperidone and risperidone in therapeutic efficacy or in the generation of adverse effects.

KEGG Target based Classification of Drugs

Rhodopsin family

Dopamine

DRD2 [HSA:1813] [KO:K04145]

Vapor Pressure

Pictograms

Acute Toxic;Health Hazard;Environmental Hazard

Impurities

Other CAS

Absorption Distribution and Excretion

Risperidone is extensively metabolized in the liver. In healthy elderly subjects, renal clearance of both risperidone and 9-hydroxyrisperidone was decreased, and elimination half-lives are prolonged compared to young healthy subjects.

The volume of distribution of risperidone is approximately 1 to 2 L/kg.

Risperidone is cleared by the kidneys. Clearance is decreased in the elderly and those with a creatinine clearance (ClCr) between 15-59 mL/min, in whom clearance is decreased by approximately 60%.

Risperidone is well absorbed. The absolute oral bioavailability of risperidone is 70% (CV=25%). The relative oral bioavailability of risperidone from a tablet is 94% (CV=10%) when compared to a solution.

Risperidone is rapidly distributed. The volume of distribution is 1-2 L/kg. In plasma, risperidone is bound to albumin and a1-acid glycoprotein. The plasma protein binding of risperidone is 90%, and that of its major metabolite, 9-hydroxyrisperidone, is 77%. Neither risperidone nor 9-hydroxyrisperidone displaces each other from plasma binding sites. High therapeutic concentrations of sulfamethazine (100 ug/mL), warfarin (10 ug/mL), and carbamazepine (10 ug/mL) caused only a slight increase in the free fraction of risperidone at 10 ng/mL and 9-hydroxyrisperidone at 50 ng/mL, changes of unknown clinical significance.

Plasma concentrations of risperidone, its major metabolite, 9-hydroxyrisperidone, and risperidone plus 9-hydroxyrisperidone are dose proportional over the dosing range of 1 to 16 mg daily (0.5 to 8 mg twice daily). Following oral administration of solution or tablet, mean peak plasma concentrations of risperidone occurred at about 1 hour. Peak concentrations of 9-hydroxyrisperidone occurred at about 3 hours in extensive metabolizers, and 17 hours in poor metabolizers. Steady-state concentrations of risperidone are reached in 1 day in extensive metabolizers and would be expected to reach steady-state in about 5 days in poor metabolizers. Steady-state concentrations of 9-hydroxyrisperidone are reached in 5-6 days (measured in extensive metabolizers).

Risperidone and 9-hydroxyrisperidone are present in human breast milk.

For more Absorption, Distribution and Excretion (Complete) data for RISPERIDONE (6 total), please visit the HSDB record page.

Metabolism Metabolites

Risperidone is extensively metabolized in the liver. The main metabolic pathway is through hydroxylation of risperidone to 9-hydroxyrisperidone by the enzyme, CYP 2D6. A minor metabolic pathway is through N-dealkylation. The main metabolite, 9-hydroxyrisperidone, has similar pharmacological activity as risperidone. Consequently, the clinical effect of the drug results from the combined concentrations of risperidone plus 9-hydroxyrisperidone. CYP 2D6, also called debrisoquin hydroxylase, is the enzyme responsible for metabolism of many neuroleptics, antidepressants, antiarrhythmics, and other drugs. CYP 2D6 is subject to genetic polymorphism (about 6%-8% of Caucasians, and a very low percentage of Asians, have little or no activity and are "poor metabolizers") and to inhibition by a variety of substrates and some non-substrates, notably quinidine. Extensive CYP 2D6 metabolizers convert risperidone rapidly into 9-hydroxyrisperidone, whereas poor CYP 2D6 metabolizers convert it much more slowly. Although extensive metabolizers have lower risperidone and higher 9-hydroxyrisperidone concentrations than poor metabolizers, the pharmacokinetics of risperidone and 9-hydroxyrisperidone combined, after single and multiple doses, are similar in extensive and poor metabolizers.

Risperidone has known human metabolites that include 3-[2-[4-(6-fluoro-2-hydroxy-1,2-benzoxazol-2-ium-3-yl)piperidin-1-yl]ethyl]-2,9-dimethyl-6,7,8,9-tetrahydropyrido[1,2-a]pyrimidin-4-one, Paliperidone, 6-Fluoro-3-(4-piperidinyl)-1,2-benzisoxazole, 9-Hydroxy-risperidone, and 3-ethyl-2,9-dimethyl-6,7,8,9-tetrahydropyrido[1,2-a]pyrimidin-4-one.

Extensively metabolized by hepatic cytochrome P450 2D6 isozyme to 9-hydroxyrisperidone, which has approximately the same receptor binding affinity as risperidone. Hydroxylation is dependent on debrisoquine 4-hydroxylase and metabolism is sensitive to genetic polymorphisms in debrisoquine 4-hydroxylase. Risperidone also undergoes N-dealkylation to a lesser extent. Route of Elimination: Risperidone is extensively metabolized in the liver.In healthy elderly subjects, renal clearance of both risperidone and 9-hydroxyrisperidone was decreased, and elimination half-lives were prolonged compared to young healthy subjects. Half Life: 20-24 hours

Wikipedia

Drug Warnings

Like other antipsychotic agents (e.g., phenothiazines), risperidone has been associated with tardive dyskinesias. Although it has been suggested that atypical antipsychotics appear to have a lower risk of tardive dyskinesia, whether antipsychotic drugs differ in their potential to cause tardive dyskinesia is as yet unknown. In one open-label study, an annual incidence of tardive dyskinesia of 0.3% was reported in patients with schizophrenia who received approximately 8-9 mg of oral risperidone daily for at least 1 year. The prevalence of this syndrome appears to be highest among geriatric patients (particularly females). The risk of developing tardive dyskinesia and the likelihood that it will become irreversible also appear to increase with the duration of therapy and cumulative dose of antipsychotic agents administered; however, the syndrome may occur, although much less frequently, after relatively short periods of treatment with low dosages.

Neuroleptic malignant syndrome (NMS), a potentially fatal symptom complex, has been reported in patients receiving antipsychotic agents. NMS requires immediate discontinuance of the drug and intensive symptomatic and supportive care.

Dose-related somnolence was a commonly reported adverse effect associated with risperidone treatment. Approximately 8% of adult patients with schizophrenia receiving 16 mg of oral risperidone daily and 1% of patients receiving placebo reported somnolence in studies utilizing direct questioning or a checklist to detect adverse events, respectively.

For more Drug Warnings (Complete) data for RISPERIDONE (41 total), please visit the HSDB record page.

Biological Half Life

The apparent half-life of risperidone plus 9-hydroxyrisperidone following Risperdal Consta administration is 3 to 6 days, and is associated with a monoexponential decline in plasma concentrations. This half-life of 3-6 days is related to the erosion of the microspheres and subsequent absorption of risperidone.

The apparent half-life of risperidone was 3 hours (CV=30%) in extensive metabolizers and 20 hours (CV=40%) in poor metabolizers. The apparent half-life of 9-hydroxyrisperidone was about 21 hours (CV=20%) in extensive metabolizers and 30 hours (CV=25%) in poor metabolizers. The pharmacokinetics of risperidone and 9-hydroxyrisperidone combined, after single and multiple doses, were similar in extensive and poor metabolizers, with an overall mean elimination half-life of about 20 hours.

Use Classification

Human Drugs -> EU pediatric investigation plans

Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients

Pharmaceuticals

Methods of Manufacturing

Preparation: L. E. J. Kennis, J. Vandenberk, European Patent Office 196132; eidem, United States of America patent 4804663 (1986, 1989 both to Janssen)

Analytic Laboratory Methods

Analyte: risperidone; matrix: chemical identification; procedure: retention time of the major peak of the liquid chromatogram with comparison to standards

Analyte: risperidone; matrix: chemical purity; procedure: liquid chromatography with detection at 275 nm and comparison to standards

Analyte: risperidone; matrix: pharmaceutical preparation (tablet); procedure: infrared absorption spectrophotometry with comparison to standards (chemical identification)

For more Analytic Laboratory Methods (Complete) data for RISPERIDONE (8 total), please visit the HSDB record page.

Clinical Laboratory Methods

Analyte: risperidone; matrix: blood (plasma); procedure: high-performance liquid chromatography with electrochemical detection; limit of quantitation: 2 ng/mL

Analyte: risperidone; matrix: blood (serum); procedure: high-performance liquid chromatography with ultraviolet detection at 280 nm; limit of quantitation: 1.2 ng/mL

Analyte: risperidone; matrix: blood (plasma), feces, urine; procedure: high-performance liquid chromatography with ultraviolet detection at 280 nm

For more Clinical Laboratory Methods (Complete) data for RISPERIDONE (7 total), please visit the HSDB record page.

Storage Conditions

Keep container tightly closed in a dry and well-ventilated place. Keep in a dry place.

The entire dose pack should be stored in the refrigerator (36 deg - 46 dg F; 2 deg - 8 °C) and protected from light. If refrigeration is unavailable, Risperdal Consta can be stored at temperatures not exceeding 77 °F (25 °C) for no more than 7 days prior to administration. Do not expose unrefrigerated product to temperatures above 77 °F (25 °C).

Interactions

Risperdal may antagonize the effects of levodopa and dopamine agonists.

When Risperdal is co-administered with enzyme inducers (e.g., carbamazepine), the dose of Risperdal should be increased up to double the patient's usual dose. It may be necessary to decrease the Risperdal dose when enzyme inducers such as carbamazepine are discontinued [see Drug Interactions (7.1)]. Similar effect may be expected with co-administration of Risperdal with other enzyme inducers (e.g., phenytoin, rifampin, and phenobarbital).

Chronic administration of clozapine with Risperdal may decrease the clearance of risperidone.

For more Interactions (Complete) data for RISPERIDONE (10 total), please visit the HSDB record page.

Stability Shelf Life

Dates

Rethinking olanzapine therapy for schizophrenia

Juanjuan Ren, Chen ZhangPMID: 34216978 DOI: 10.1016/j.ajp.2021.102741

Abstract

BDNF in antipsychotic naive first episode psychosis: Effects of risperidone and the immune-inflammatory response system

Mariane Nunes Noto, Michael Maes, Sandra Odebrecht Vargas Nunes, Vanessa Kiyomi Ota, Daniel Cavalcante, Giovany Oliveira, Ana C Rossaneis, Waldiceu A Verri Jr, Quirino Cordeiro, Sintia Iole Belangero, Ary Gadelha, Cristiano Noto, Rodrigo Affonseca BressanPMID: 34246975 DOI: 10.1016/j.jpsychires.2021.07.011

Abstract

Brain-derived neurotrophic factor (BDNF) and the immune-inflammatory response system (IRS) have been implicated in the pathophysiology of schizophrenia. However, no research examined the associations between BDNF and immune activation both before and after treatment in antipsychotic-naïve first episode psychosis (AN-FEP). This study aims to examine serum BDNF levels and their association with IRS and the compensatory immune-regulatory reflex system (CIRS) in AN-FEP before and after risperidone treatment. We included 31 AN-FEP and 22 healthy controls. AN-FEP showed reduced levels of BDNF as compared to controls, and BDNF levels normalized after treatment with risperidone. BDNF levels were inversely correlated with a greater IRS response. Higher levels of IRS/CIRS biomarkers were associated with lower levels of BDNF including M1 macrophage, T-helper (Th)-1, Th-2, and Th-17, and T-regulatory (Treg) cell responses. Our findings indicate that AN-FEP is characterized by decreased levels of BDNF, which are normalized after treatment with risperidone. BDNF levels were inversely associated with activated immune-inflammatory pathways. The findings support the hypothesis that, increased IRS is linked to neurotoxicity, and that a decrease in BDNF may be part of the IRS/CIRS responses in FEP and, thus, be involved in the development of psychosis.Antipsychotics withdrawal in adults with intellectual disability and challenging behaviour: study protocol for a multicentre double-blind placebo-controlled randomised trial

Sylvie Beumer, Pauline Hamers, Alyt Oppewal, Dederieke Maes-FestenPMID: 34488701 DOI: 10.1186/s12888-021-03437-2

Abstract

In people with intellectual disability (ID) and challenging behaviour, antipsychotics (AP) are often used off-label and for a long period. Despite a lack of evidence for efficacy for challenging behaviour and concerns about common and clinically relevant side effects, complete withdrawal often fails. We postulate three possible hypotheses for withdrawal failure: 1. Influence of subjective interpretation of behavioural symptoms by caregivers and family; 2. Beneficial effects from AP treatment on undiagnosed psychiatric illness, through improvement in sleep or a direct effect on behaviour; and 3. Misinterpretation of withdrawal symptoms as a recurrence of challenging behaviour.To investigate our hypotheses, we have designed a multicentre double-blind, placebo-controlled randomised trial in which AP (pipamperone or risperidone) are withdrawn. In the withdrawal group, the AP dose is reduced by 25% every 4 weeks and in the control group the dose remains unaltered. Behaviour, sleep, psychiatric disorders, withdrawal symptoms and side effects will be measured and compared between the two groups. If drop-out from the protocol is similar in both groups (non-inferiority), the first hypothesis will be supported. If drop-out is higher in the withdrawal group and an increase is seen in psychiatric disorders, sleep problems and/or behavioural problems compared to the control group, this suggests effectiveness of AP, and indications for AP use should be reconsidered. If drop-out is higher in the withdrawal group and withdrawal symptoms and side effects are more common in the withdrawal group compared to the control group, this supports the hypothesis that withdrawal symptoms contribute to withdrawal failure.

In order to develop AP withdrawal guidelines for people with ID, we need to understand why withdrawal of AP is not successful in the majority of people with ID and challenging behaviour. With this study, we will bridge the gap between the lack of available evidence on AP use and withdrawal on the one hand and the international policy drive to reduce prescription of AP in people with ID and challenging behaviour on the other hand.

This trial is registered in the Netherlands Trial Register (NTR 7232) on October 6, 2018 ( www.trialregister.nl ).

Off-label use of antipsychotic medications in psychiatric inpatients in China: a national real-world survey

Juan Wang, Feng Jiang, Yating Yang, Yulong Zhang, Zhiwei Liu, Xiaorong Qin, Xueqin Tao, Tingfang Liu, Yuanli Liu, Yi-Lang Tang, Huanzhong Liu, Robert O CotesPMID: 34315410 DOI: 10.1186/s12888-021-03374-0

Abstract

The off-label use of antipsychotic medications is common in many countries, and the extent of such use in psychiatric inpatients in China has not been sufficiently studied. The purpose of this study was to survey the incidence and examine the correlates of off-label antipsychotic use in a large, nationally-representative sample in China.This study included discharged psychiatric patients between March 19 and 31, 2019 from 41 tertiary psychiatric hospitals across 29 provinces in China. Their socio-demographic and clinical data were collected and analyzed.

After excluding patients with schizophrenia spectrum disorder or bipolar disorder, 981 patients were included in the analysis. Overall, antipsychotics were prescribed to 63.2% (95%CI 60.2-66.2%) of the sample. Antipsychotics were used in a wide spectrum of psychiatric disorders, with the rate being the highest among patients with dissociative (conversion) disorders (89.9, 95%CI 83.0-94.8%), organic mental disorders (81.7, 95%CI 73.1-88.7%), dementia (79.0,95%CI 67.8-87.9%), obsessive-compulsive disorder (77.8, 95%CI 55.7-92.5%), mental disorders due to psychoactive substances (75.3,95%CI 64.7-84.2%), behavioural and emotional disorders with onset usually occurring in childhood and adolescence (71.4, 95%CI 45.5-90.1%), somatoform disorders (63.2, 95%CI 40.8%-82..2%), major depression disorder (53.7,95%CI 48.8-58.6%), anxiety disorder (38.8,95%CI 30.5-47.7%), and insomnia (25.0, 95%CI 8.5-28.9%). The top three most commonly used antipsychotics were olanzapine (29.1%), quetiapine (20.3%) and risperidone (6.8%), and their corresponding average doses were 9.04 ± 5.80 mg/day, 185.13 ± 174.72 mg/day, and 2.98 ± 1.71 mg/day, respectively. A binary logistic regression showed that younger age, having the Employee Health Insurance or Residents Health Insurance, having psychotic symptoms and requiring restraint during hospitalization were significantly associated with off-label use of antipsychotics.

Off-label use of antipsychotics is very common in psychiatric inpatients in China, mainly with moderate-dose use of single agents. However, the efficacy and safety of this practice is uncertain for many diagnoses and for the elderly. Clinicians should be cautious about this practice while waiting for more research data.

Main interactions of dopamine and risperidone with the dopamine D2 receptor

Ana Martínez, Ponciano García-Gutiérrez, Rafael A Zubillaga, Jorge Garza, Rubicelia VargasPMID: 34159983 DOI: 10.1039/d1cp01637g

Abstract

Psychosis is one of the psychiatric disorders that is controlled by dopaminergic drugs such as antipsychotics that have affinity for the dopamine D2 receptor (DRD2). In this investigation we perform quantum chemical calculations of two molecules [dopamine and risperidone] within a large cavity of DRD2 that represents the binding site of the receptor. Dopamine is an endogenous neurotransmitter and risperidone is a second-generation antipsychotic. Non-covalent interactions of dopamine and risperidone with DRD2 are analyzed using the Quantum Theory of Atoms in Molecules (QTAIM) and the Non-Covalent Interaction index (NCI). The QTAIM results show that these molecules strongly interact with the receptor. There are 22 non-covalent interactions for dopamine and 54 for risperidone. The electron density evaluated at each critical binding point is small in both systems but it is higher for dopamine than for risperidone, indicating that the interactions of DRD2 with the first are stronger than with the second molecule. However, the binding energy is higher for risperidone (-72.6 kcal mol-1) than for dopamine (-22.8 kcal mol-1). Thus, the strength of the binding energy is due to the number of contacts rather than the strength of the interactions themselves. This could be related to the ability of risperidone to block DRD2 and may explain the efficacy of this drug for controlling the symptoms of schizophrenia, but likewise its secondary effects.Childhood dystonic reactions in the middle Black Sea region

Sevgi ÇirakliPMID: 34190170 DOI: 10.1097/MD.0000000000026465

Abstract

Acute dystonic reactions are a worrying reason for presentation to the pediatric emergency department and the pediatric neurology clinic in childhood. It must be diagnosed and treated quickly. The aim of this study was to examine the clinical presentations, etiological factors, and prognosis of patients presenting to our regional tertiary pediatric neurology clinic with a diagnosis of acute dystonic reactions in children.Nine pediatric patients who were treated for acute dystonic reactions between May, 2018 and May, 2020 and had adequate follow-up were included in the study. Medical record data were reviewed age, gender, etiology, features of family, treatment, and results.Three of the patients were female and 6 were male. Their average age was 11 years (4-17). All patients were evaluated as a drug-induced acute dystonic reaction. Of the 9 patients, 5 were due to metoclopramide, 3 were due to risperidone, and 1 was due to aripiprazole. It was learned that a similar situation against other drugs developed in the family history of 3 patients. As a treatment, all of them were intramuscularly applied biperiden suitable for their weight and 30 minutes dramatic improvement was observed. Additional dose had to be administered in only 1 case. All cases were discharged for 24 hours. No problem was observed in their follow-up.Drug-induced acute dystonic reaction can be diagnosed and has a clinical picture that completely resolves when effective treatment is applied. However, it should not be forgotten that it can reach life-threatening dimensions clinically.Cannabidiol versus risperidone for treatment of recent-onset psychosis with comorbid cannabis use: study protocol for a randomized controlled clinical trial

Jesper Østrup Rasmussen, Poul Jennum, Kristian Linnet, Birte Y Glenthøj, Lone BaandrupPMID: 34391393 DOI: 10.1186/s12888-021-03395-9

Abstract

Cannabis use is an important risk factor for development of psychosis and further transition to schizophrenia. The prevalence of patients with psychosis and comorbid cannabis use (dual diagnosis) is rising with no approved specialized pharmacological treatment option. Cannabidiol, a constituent of the Cannabis sativa plant, has potential both as an antipsychotic and as a cannabis substituting agent. The aim of this study is to evaluate the efficacy of cannabidiol versus a first-choice second-generation antipsychotic (risperidone) in patients with early psychosis and comorbid cannabis use.The study is a phase II randomized, double-blinded, parallel-group, active-comparator clinical trial. We plan to include 130 patients aged between 18 and 64 years with a recent diagnosis of psychosis, comorbid cannabis use, and currently not treated with antipsychotics. The participants will be randomized to seven weeks of treatment with either cannabidiol 600 mg (300 mg BID) or risperidone 4 mg (2 mg BID). Participants will undergo clinical assessment after 1, 3, 5 and 7 weeks, telephone assessment the weeks in between, and a safety visit two weeks after end of treatment. The primary outcomes are cessation of cannabis use (self-reported) and psychotic symptom severity. The secondary outcomes include frequency and quantity of cannabis use, global illness severity, psychosocial functioning, subjective well-being, cognition, sleep, circadian rhythmicity, and metabolomics.

The results of this trial can potentially contribute with a new treatment paradigm for patients suffering from dual diagnosis.

ClinicalTrials.gov ,

, registered April 23rd, 2021.

Risperidone versus aripiprazole fracture risk in children and adolescents with autism spectrum disorders

Richard Houghton, Joop van den Bergh, Kiely Law, Yutong Liu, Frank de VriesPMID: 34080319 DOI: 10.1002/aur.2541

Abstract

Risperidone and aripiprazole, commonly used antipsychotics in children with autism spectrum disorder (ASD), have previously been associated with elevated fracture risk in other populations. The aim of this study was to evaluate and compare the risk of fracture among children with ASD using risperidone or aripiprazole. This was a retrospective, propensity-score matched cohort study, set between January 2013 and December 2018. We used the MarketScan Medicaid insurance data, which covers multiple states of the United States. We included ASD children aged 2-18 years, who were new users of aripiprazole or risperidone and with no prior history of antipsychotic use or fractures. The main exposure was the continued use of aripiprazole or risperidone. The incidence rates of any fracture during follow-up were evaluated, and the risk between aripiprazole and risperidone was compared via Cox-proportional hazard models. Results were stratified by age, sex, duration of exposure and fracture site. In total, 3312 patients (78% male; mean [SD] age 11.0 [3.7] years) were identified for each cohort. Over the full duration of follow-up, fracture incidence rates per 1000 patient-years were 23.2 for risperidone and 38.4 for aripiprazole (hazard ratio and 95% confidence interval: 0.60 [0.44-0.83]). Risks were similar between cohorts throughout the first 180 days on treatment, but significantly higher in the aripiprazole group thereafter. Extremity fractures drove most of the increased risk, with the biggest differences in lower leg and ankle fractures. Differences widened for children aged 10 years or younger (HR [95% CI]: 0.47 [0.30-0.74]). In conclusion, compared to aripiprazole, risperidone was associated with 40% lower risk of fracture. Further analysis on the mechanism and long-term bone health of antipsychotic-treated children with ASD is warranted. LAY SUMMARY: We compared the risk of bone fractures among 6624 children with autism spectrum disorder (ASD), half of whom used risperidone and half of whom used aripiprazole. Taking other factors into account, risks were similar between the two groups throughout the first 180 days on treatment, but significantly higher in the aripiprazole group thereafter. The biggest differences were in lower leg and ankle fractures. Overall, compared with aripiprazole, risperidone was associated with 40% lower risk of fracture.Effects of Venlafaxine, Risperidone and Febuxostat on Cuprizone-Induced Demyelination, Behavioral Deficits and Oxidative Stress

Dragos Paul Mihai, Anca Ungurianu, Cosmin I Ciotu, Michael J M Fischer, Octavian Tudorel Olaru, George Mihai Nitulescu, Corina Andrei, Cristina Elena Zbarcea, Anca Zanfirescu, Oana Cristina Seremet, Cornel Chirita, Simona NegresPMID: 34281235 DOI: 10.3390/ijms22137183